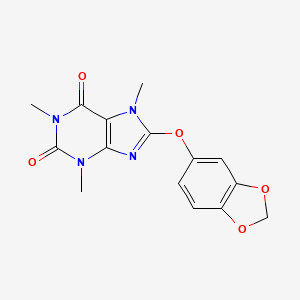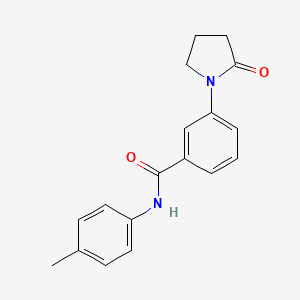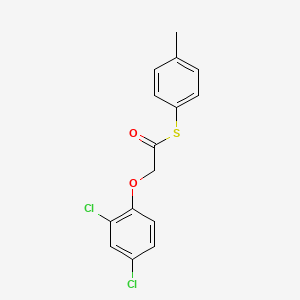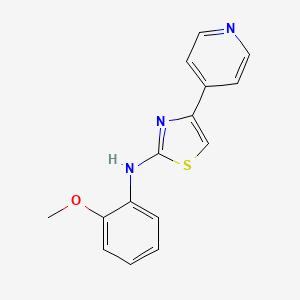
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide, also known as BDMN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and survival.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit GSK-3 activity in various cell types, including neuronal cells, cancer cells, and stem cells. This inhibition of GSK-3 activity has been linked to various cellular processes, including cell differentiation, proliferation, and survival.
Wirkmechanismus
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide acts as a highly potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that plays a crucial role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell differentiation, and apoptosis. This compound inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to promote neuronal differentiation and survival, inhibit cancer cell proliferation and survival, and enhance the survival and differentiation of stem cells. This compound has also been shown to regulate glycogen metabolism and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of GSK-3, making it suitable for studying the role of GSK-3 in various cellular processes. This compound has also been optimized for high yields and purity, making it suitable for large-scale experiments. However, this compound also has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, the effects of this compound on cellular processes can be complex and context-dependent, making it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide. One potential direction is to investigate the effects of this compound on different cell types and in different disease models. Another potential direction is to explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential. Additionally, further research is needed to understand the complex and context-dependent effects of this compound on cellular processes. Overall, the study of this compound has the potential to provide valuable insights into the role of GSK-3 in various cellular processes and to identify new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide involves the reaction of 4-bromo-2,3-dimethylphenylamine with 2-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-10(2)13(8-7-12(9)16)17-15(19)11-5-3-4-6-14(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUUBHGQJHKAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)

![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
